molecular formula C6H7NO4 B13506014 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid

5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B13506014
M. Wt: 157.12 g/mol
InChI Key: CGBKZDVGMPQXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains an oxazole ring substituted with a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-2-nitropropane with ethyl oxalate to form an intermediate, which is then cyclized to produce the oxazole ring. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups on the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The methoxy and carboxylic acid groups can also play roles in modulating the compound’s reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitro-1,3-oxazole-4-carboxylic acid: Similar structure but with a nitro group instead of a methoxy group.

    5-Methoxy-2-phenyl-1,3-oxazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a methyl group.

    5-Methoxy-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group can influence the compound’s electronic distribution and reactivity, while the carboxylic acid group provides opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C6H7NO4/c1-3-7-4(5(8)9)6(10-2)11-3/h1-2H3,(H,8,9)

InChI Key

CGBKZDVGMPQXBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.